molecular formula C5H2ClIOS B2380919 3-Chloro-5-iodothiophene-2-carbaldehyde CAS No. 2580220-51-3

3-Chloro-5-iodothiophene-2-carbaldehyde

Cat. No. B2380919
CAS RN: 2580220-51-3
M. Wt: 272.48
InChI Key: GKXMUVKPORDUTK-UHFFFAOYSA-N
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Description

3-Chloro-5-iodothiophene-2-carbaldehyde is a beige crystal with a molecular weight of 272.49 . It has been used in the synthesis of functionalized polyhalogenated thiophene derivatives .


Synthesis Analysis

The synthesis of 3-Chloro-5-iodothiophene-2-carbaldehyde involves a condensation reaction, including Gewald , Paal–Knorr , Fiesselmann , and Hinsberg synthesis . In a similar route, Wang developed cycloaddition of 1,4-dithiane-2,5-diol 108 with several ynals 109 in one step that produced 2-substituted thiophene 3-carbaldehyde 113 in good to excellent yields .


Molecular Structure Analysis

The molecular structure of 3-Chloro-5-iodothiophene-2-carbaldehyde is represented by the InChI code 1S/C5H2ClIOS/c6-3-1-5(7)9-4(3)2-8/h1-2H . The compound contains a five-membered ring made up of one sulfur as a heteroatom with the formula C4H4S .


Chemical Reactions Analysis

Thiophene derivatives, including 3-Chloro-5-iodothiophene-2-carbaldehyde, are essential heterocyclic compounds and show a variety of properties and applications. They are utilized in industrial chemistry and material science as corrosion inhibitors . Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors .


Physical And Chemical Properties Analysis

3-Chloro-5-iodothiophene-2-carbaldehyde is a beige crystal with a melting point of 103–104°C (hexane). Its IR spectrum, ν, cm –1: 834, 1209, 1412, 1643, 1758, 2840, 3082. 1 H NMR spectrum, δ, ppm: 7.24 (1H, s, H-4); 9.87 (1H, s, CHO). 13 C NMR spectrum (151 MHz), δ, ppm: 86.5; 133.8; 138.4; 141.4; 180.0 .

Scientific Research Applications

Synthesis of 4H-thieno[3,2-c]chromenes

The iodination of 4-chloromethylthiophene-2-carbaldehyde, resulting in 4-chloromethyl-5-iodothiophene-2-carbaldehyde, is a critical step in the synthesis of 4H-thieno[3,2-c]chromenes. These compounds are obtained through palladium-catalyzed intramolecular cyclization of 4-aryloxymethyl-5-iodothiophene-2-carbaldehydes, highlighting a significant application in the field of heterocyclic compound synthesis (Fisyuk et al., 2012).

Photochemical Synthesis of Phenyl-2-thienyl Derivatives

In a study on photochemical synthesis, it was found that the irradiation of 5-iodo-thiophene-2-carbaldehyde leads to the production of 5-phenyl derivatives. This process demonstrates the reactivity of iodine-containing compounds like 3-Chloro-5-iodothiophene-2-carbaldehyde in photochemical reactions, which are more reactive and stable compared to bromine-bearing compounds (Antonioletti et al., 1986).

Synthesis of Arylthiophene-2-Carbaldehydes and Their Biological Evaluation

A series of novel 4-arylthiophene-2-carbaldehyde compounds, including derivatives of 3-Chloro-5-iodothiophene-2-carbaldehyde, were synthesized and evaluated for their biological properties. The compounds showed significant antibacterial and anti-inflammatory activities, suggesting their potential use in medicinal chemistry (Ali et al., 2013).

Iodination of Thiophene Derivatives

The iodination of thiophene derivatives, including 3-Chloro-5-iodothiophene-2-carbaldehyde, was explored using potassium dichloroiodate monohydrate. This study contributes to the understanding of electrophilic iodination and its role in synthesizing various thiophene-based compounds, essential in pharmaceutical and material science research (Sereda et al., 2020).

Safety and Hazards

The safety information for 3-Chloro-5-iodothiophene-2-carbaldehyde indicates that it is a combustible liquid and harmful if swallowed. It causes skin irritation and may cause an allergic skin reaction. It also causes serious eye damage and may cause respiratory irritation .

properties

IUPAC Name

3-chloro-5-iodothiophene-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2ClIOS/c6-3-1-5(7)9-4(3)2-8/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKXMUVKPORDUTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1Cl)C=O)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2ClIOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-5-iodothiophene-2-carbaldehyde

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